Edwin Geo Varuvel,
Ankit Sonthalia,
Thiyagarajan Subramanian,
Fethi Aloui
PMID: 30357667
DOI:
10.1007/s11356-018-3484-y
Abstract
The present study investigates the effect of blending oxygenate namely diethylene glycol dimethyl ether (diglyme) with minor vegetable oil namely rubber seed oil (RSO), babassu oil (BSO), and their blends in various proportions (R75B25, R50B50, and R25B75) on NOx-smoke trade-off and other engine characteristics. The tests were conducted on a commercial twin cylinder compression-ignition (CI) engine commonly used in tractors. The potential of the blends with diglyme is assessed based on performance, emission, and combustion characteristics of the engine at different load conditions. The tests were conducted at a constant speed of 1500 rpm maintaining the original injection timing and pressure. Compared to diesel, RSO, and BSO, and their blends exhibited inferior combustion due to poor physical properties like high viscosity and density. This resulted in a lower brake thermal efficiency with increase in HC, CO, and smoke emissions compared to diesel at all the load conditions. The augmented effect is observed with increase in BSO proportion for the blends and neat BSO. The poor combustion of minor vegetable oil and its blends lead to lower NOx emission as a result of lower in-cylinder temperature. To improve the performance and NOx-smoke trade-off, diglyme (DGM) was added with all the test fuels with the optimum share of 20% (by volume). Addition of DGM, increased brake thermal efficiency by 2-7% for all the test fuels due to improved combustion as a result of additional fuel bound oxygen in DGM and improved fuel blend properties. DGM addition reduced smoke, HC, and CO emission drastically with a slight increase in NOx emission compared to minor vegetable oil blends. The study shows that addition of DGM showed a promising note in NOx-smoke trade-off without affecting the other engine parameters.
Bo Zhang,
Wei Liu,
Zhiwei Zhang,
Yanping Qu,
Zhen Chen,
Paul S Albert
PMID: 26113386
DOI:
10.1177/0962280215592268
Abstract
Joint modeling and within-cluster resampling are two approaches that are used for analyzing correlated data with informative cluster sizes. Motivated by a developmental toxicity study, we examined the performances and validity of these two approaches in testing covariate effects in generalized linear mixed-effects models. We show that the joint modeling approach is robust to the misspecification of cluster size models in terms of Type I and Type II errors when the corresponding covariates are not included in the random effects structure; otherwise, statistical tests may be affected. We also evaluate the performance of the within-cluster resampling procedure and thoroughly investigate the validity of it in modeling correlated data with informative cluster sizes. We show that within-cluster resampling is a valid alternative to joint modeling for cluster-specific covariates, but it is invalid for time-dependent covariates. The two methods are applied to a developmental toxicity study that investigated the effect of exposure to diethylene glycol dimethyl ether.
Yuki Ishii,
Chihiro Hayashi,
Yoshihisa Suzuki,
Takashi Hirano
PMID: 24057509
DOI:
10.1039/c3pp50197c
Abstract
An investigation of the chemiluminescent properties of 2,6-diphenylimidazo[1,2-a]pyrazin-3(7H)-one derivatives (1), having substituted phenyl groups, is described. Among the derivatives 1, the 6-[4-(dimethylamino)phenyl] derivatives (1a,d-f) gave a high quantum yield (Φ(CL) ≥ 0.0025) in diglyme/acetate buffer, which is a model reaction condition for the Cypridina bioluminescence. Their efficient chemiluminescence is mainly caused by the electronic effect of the substituent at C6. In particular, the electron-donating 4-(dimethylamino)phenyl group at C6 of 1a,d-f plays an essential role in increasing the chemiexcitation efficiency (ΦS) by the charge transfer-induced luminescence (CTIL) mechanism. The results provide useful information for designing new Cypridina luciferin analogues showing efficient chemiluminescence.
Nicholas G Welch,
Robert M T Madiona,
Christopher D Easton,
Judith A Scoble,
Robert T Jones,
Benjamin W Muir,
Paul J Pigram
PMID: 27835921
DOI:
10.1116/1.4967442
Abstract
Ensuring the optimum orientation, conformation, and density of substrate-bound antibodies is critical for the success of sandwich enzyme-linked immunosorbent assays (ELISAs). In this work, the authors utilize a diethylene glycol dimethyl ether plasma polymer (DGpp) coating, functionalized with chromium within a 96 well plate for the enhanced immobilization of a capture antibody. For an equivalent amount of bound antibody, a tenfold improvement in the ELISA signal intensity is obtained on the DGpp after incubation with chromium, indicative of improved orientation on this surface. Time-of-flight secondary-ion-mass-spectrometry (ToF-SIMS) and principal component analysis were used to probe the molecular species at the surface and showed ion fragments related to lysine, methionine, histidine, and arginine coupled to chromium indicating candidate antibody binding sites. A combined x-ray photoelectron spectroscopy and ToF-SIMS analysis provided a surface molecular characterization that demonstrates antibody binding via the chromium complex. The DGpp+Cr surface treatment holds great promise for improving the efficacy of ELISAs.
Zhi-Hui Zhang,
Rajasekhar Balasubramanian
PMID: 25383974
DOI:
10.1021/es504053f
Abstract
A systematic study was conducted to make a comparative evaluation of the effects of blending five different oxygenates (diglyme (DGM), palm oil methyl ester (PME), dimethyl carbonate (DMC), diethyl adipate (DEA), and butanol (Bu)) with ultralow sulfur diesel (ULSD) at 2% and 4% oxygen levels on physicochemical and toxicological characteristics of particulate emissions from a nonroad diesel engine. All blended fuels led to an overall decrease in the particulate mass concentration and elemental carbon (EC) emissions, which was strongly associated with the oxygen content in fuels and the specific type of fuels used. In general, the proportion of particulate-bound organic carbon (OC) and water-soluble organic carbon (WSOC) increased while using oxygenated fuel blends. Compared to ULSD, all fuel blends showed different emission factors of particle-phase PAHs and n-alkanes, slight alterations in soot nanostructure, lower soot ignition temperature, and lower activation energy. The total counts of particles (≤ 560 nm diameter) emitted decreased gradually for ULSD blended with DMC, DEA, and Bu, while they increased significantly for other fuel blends. The in vitro toxicity of particulates significantly increased with ULSD blended with DMC and DEA, while it decreased when ULSD was blended with PME, DGM, and Bu.
Erik N K Cressman,
David A Jahangir
PMID: 23311380
DOI:
10.3109/02656736.2012.756124
Abstract
This study aimed to investigate two readily available electrophilic reagents, acetyl chloride (AcCl), and acetic anhydride (Ac(2)O), for their potential in tissue ablation.
Reagents were diluted in diglyme as solutions up to 8 mol/L and tested in a gel phantom with NaOH solutions and ex vivo in porcine liver. Temperature, pH, and volume measurements were obtained. Infrared and gross pathological images were obtained in bisected specimens immediately after injection.
AcCl was much more reactive than Ac(2)O and AcCl was therefore used in the tissue studies. Temperature increases of up to 37°C were noted in vitro and 30°C in ex vivo tissues using 4 mol/L AcCl solutions. Experiments at 8 mol/L were abandoned due to the extreme reactivity at this higher concentration. A change in pH of up to 4 log units was noted with 4 mol/L solutions of AcCl with slight recovery over time. Ablated volumes were consistently higher than injected volumes.
Reaction of electrophiles in tissues shows promise as a new thermochemical ablation technique by means of only a single reagent. Further studies in this area are warranted.
Nenad Maraš,
Slovenko Polanc,
Marijan Kočevar
PMID: 22215139
DOI:
10.1039/c1ob06676e
Abstract
1,4-Diazabicyclo[2.2.2]octane (DABCO) has been evaluated as a starting material for the synthesis of 1-alkyl-4-(2-phenoxyethyl)piperazines and related derivatives. We found that 1-alkyl-1,4-diazabicyclo[2.2.2]octan-1-ium salts, resulting from the alkylation of DABCO, efficiently react with a variety of nucleophiles in polyethyleneglycol (PEG) or diglyme at high temperatures to give piperazine products resulting from the nucleophilic ring-opening reaction. The benzylation side reaction was found to be relevant with softer nucleophiles when using 1-benzyl-1,4-diazabicyclo[2.2.2]octan-1-ium salts, while other types of alkylations were not observed. One-pot methodologies allow for the synthesis of piperazines directly from primary alcohols, alkyl halides or sulfonates, using phenols, or other nucleophile sources, and DABCO.
Bruce A Kowert,
Ann B J Stemmler,
Timothy L Stemmler,
Steven J Gentemann,
Michael B Watson,
Vanessa S Goodwill
PMID: 22731510
DOI:
10.1021/jp302598z
Abstract
Electron spin resonance (ESR) has been used to study the reorientational motion of the bis(maleonitriledithiolato)nickel trianion, [Ni(mnt)(2)](3-), in diethylene glycol dimethyl ether (diglyme). [Ni(mnt)(2)](3-) has one unpaired electron and was prepared by reducing the dianion, [Ni(mnt)(2)](2-), with potassium metal. The trianion and dianion are members of the redox series [Ni(mnt)(2)](n-) with n = 0, 1, 2, and 3. The monoanion, [Ni(mnt)(2)](-), also has S = 1/2 and its rotational diffusion in diglyme was the subject of previous ESR studies. This made possible the comparison of the reorientational data for two different oxidation states of the same planar complex in the same solvent. Differences were found; isotropic rotational diffusion produced agreement between the trianion's experimental and calculated spectra, whereas the monoanion's simulations required axially symmetric reorientation with diffusion about the long in-plane axis three times faster than that about the two perpendicular axes. At a given temperature, the monoanion's reorientation rates about the long in-plane axis and two perpendicular axes were faster than the trianion's isotropic rate by factors of ∼27 and ∼9, respectively. These differences suggest that [Ni(mnt)(2)](-) and [Ni(mnt)(2)](3-) have different shapes and sizes in solution; the monoanion is approximately a prolate ellipsoid, whereas the trianion is larger and more spherical. [Ni(mnt)(2)](3-) appears to be ion-paired, whereas in accord with results from other techniques, [Ni(mnt)(2)](-) is not.
Donna J Menzies,
Andrew Nelson,
Hsin-Hui Shen,
Keith M McLean,
John S Forsythe,
Thomas Gengenbach,
Celesta Fong,
Benjamin W Muir
PMID: 21957120
DOI:
10.1098/rsif.2011.0509
Abstract
Plasma-enhanced chemical vapour-deposited films of di(ethylene glycol) dimethyl ether were analysed by a combination of X-ray photoelectron spectroscopy, atomic force microscopy, quartz crystal microbalance with dissipation monitoring (QCM-D), X-ray and neutron reflectometry (NR). The combination of these techniques enabled a systematic study of the impact of plasma deposition conditions upon resulting film chemistry (empirical formula), mass densities, structure and water solvation, which has been correlated with the films' efficacy against protein fouling. All films were shown to contain substantially less hydrogen than the original monomer and absorb a vast amount of water, which correlated with their mass density profiles. A proportion of the plasma polymer hydrogen atoms were shown to be exchangeable, while QCM-D measurements were inaccurate in detecting associated water in lower power films that contained loosely bound material. The higher protein resistance of the films deposited at a low load power was attributed to its greater chemical and structural similarity to that of poly(ethylene glycol) graft surfaces. These studies demonstrate the utility of using X-ray and NR analysis techniques in furthering the understanding of the chemistry of these films and their interaction with water and proteins.